molecular formula C9H16O B13078393 6,6-Dimethylhept-1-en-4-one

6,6-Dimethylhept-1-en-4-one

Cat. No.: B13078393
M. Wt: 140.22 g/mol
InChI Key: LRHMRBMZURMASY-UHFFFAOYSA-N
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Description

6,6-Dimethylhept-1-en-4-one is an organic compound with the molecular formula C9H16O It is a ketone with a unique structure characterized by a double bond at the first carbon and two methyl groups at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,6-Dimethylhept-1-en-4-one involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylhept-1-en-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6,6-Dimethylhept-1-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethylhept-1-en-4-one in biological systems involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of terbinafine, the compound acts as a precursor that undergoes further chemical transformations to produce the active antifungal agent. The molecular targets include enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylhept-1-en-4-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its role as an intermediate in the synthesis of important pharmaceuticals like terbinafine highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

6,6-dimethylhept-1-en-4-one

InChI

InChI=1S/C9H16O/c1-5-6-8(10)7-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

LRHMRBMZURMASY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CC=C

Origin of Product

United States

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